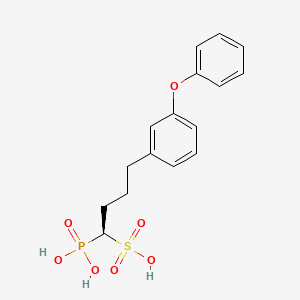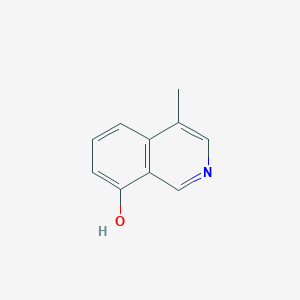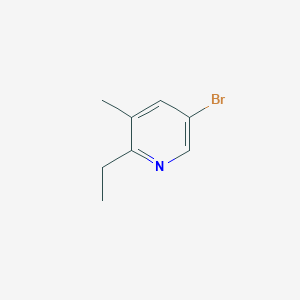![molecular formula C8H15N B12957711 Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
Bicyclo[3.2.1]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[321]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-1-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Bicyclo[3.2.1]octan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Tricyclo[3.2.1.02.7]octane: A tricyclic compound derived from similar synthetic routes.
Uniqueness
Bicyclo[3.2.1]octan-1-amine is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for the development of new compounds makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
bicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6,9H2 |
InChI Key |
BDDQYTDLPXICKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


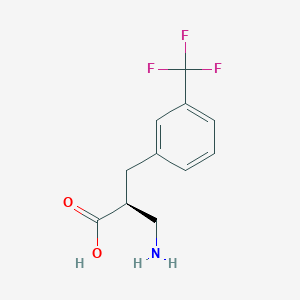
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
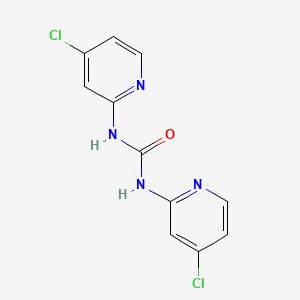
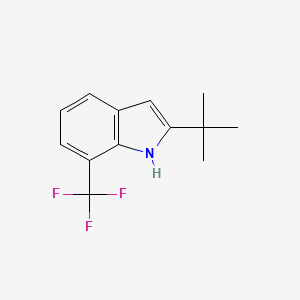
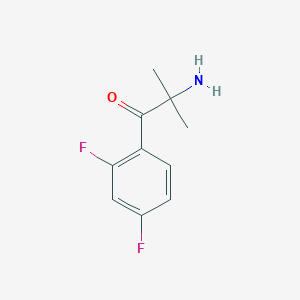
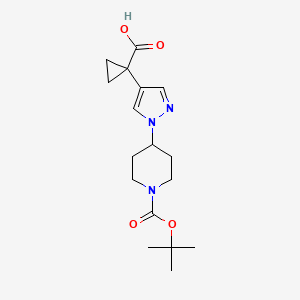
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)
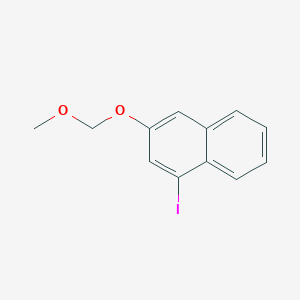
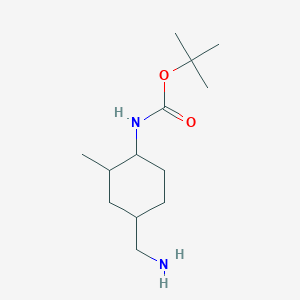
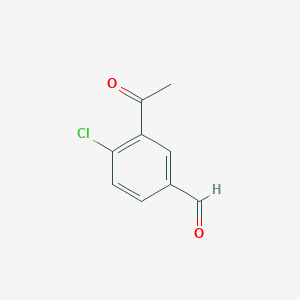
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
